molecular formula C14H18N2O6 B4199892 5-(2-Hydroxy-4-nitroanilino)-5-oxo-2-propan-2-ylpentanoic acid

5-(2-Hydroxy-4-nitroanilino)-5-oxo-2-propan-2-ylpentanoic acid

Cat. No.: B4199892
M. Wt: 310.30 g/mol
InChI Key: CRCZPSSBXSQRRD-UHFFFAOYSA-N
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Description

5-(2-Hydroxy-4-nitroanilino)-5-oxo-2-propan-2-ylpentanoic acid is an organic compound characterized by its complex structure, which includes a nitrophenyl group, an amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxy-4-nitroanilino)-5-oxo-2-propan-2-ylpentanoic acid typically involves multiple steps. One common method includes the nitration of a suitable aromatic precursor, followed by amination and subsequent coupling with an isopropyl-substituted carboxylic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxy-4-nitroanilino)-5-oxo-2-propan-2-ylpentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5-(2-Hydroxy-4-nitroanilino)-5-oxo-2-propan-2-ylpentanoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-(2-Hydroxy-4-nitroanilino)-5-oxo-2-propan-2-ylpentanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(2-Hydroxy-4-nitroanilino)-5-oxo-2-propan-2-ylpentanoic acid is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(2-hydroxy-4-nitroanilino)-5-oxo-2-propan-2-ylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-8(2)10(14(19)20)4-6-13(18)15-11-5-3-9(16(21)22)7-12(11)17/h3,5,7-8,10,17H,4,6H2,1-2H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCZPSSBXSQRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Hydroxy-4-nitroanilino)-5-oxo-2-propan-2-ylpentanoic acid
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5-(2-Hydroxy-4-nitroanilino)-5-oxo-2-propan-2-ylpentanoic acid
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5-(2-Hydroxy-4-nitroanilino)-5-oxo-2-propan-2-ylpentanoic acid
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5-(2-Hydroxy-4-nitroanilino)-5-oxo-2-propan-2-ylpentanoic acid
Reactant of Route 6
5-(2-Hydroxy-4-nitroanilino)-5-oxo-2-propan-2-ylpentanoic acid

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